N-benzyl-3-iodobenzamide
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Overview
Description
N-benzyl-3-iodobenzamide is an organic compound with the molecular formula C14H12INO It is a derivative of benzamide, where the benzyl group is attached to the nitrogen atom, and an iodine atom is substituted at the third position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-iodobenzamide typically involves the reaction of 3-iodobenzoic acid with benzylamine. The process can be carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds as follows:
- Dissolve 3-iodobenzoic acid and benzylamine in an appropriate solvent such as dichloromethane.
- Add DCC and DMAP to the reaction mixture.
- Reflux the mixture for several hours until the reaction is complete.
- Filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-3-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Reactions: Products include azido or cyano derivatives of this compound.
Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.
Reduction Reactions: Products include corresponding amines.
Scientific Research Applications
N-benzyl-3-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential anticancer properties and other therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-3-iodobenzamide involves its interaction with specific molecular targets. For instance, in anticancer research, it may act by inhibiting certain enzymes or signaling pathways that are crucial for cancer cell proliferation. The iodine atom in the compound can facilitate its binding to target proteins, thereby modulating their activity.
Comparison with Similar Compounds
- N-benzyl-3-chlorobenzamide
- N-benzyl-3-bromobenzamide
- N-benzyl-3-fluorobenzamide
Comparison: N-benzyl-3-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its chloro, bromo, and fluoro analogs. The larger atomic radius and higher polarizability of iodine make this compound more suitable for certain chemical reactions and biological interactions.
Properties
IUPAC Name |
N-benzyl-3-iodobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESMAUTYAQSYLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301302680 |
Source
|
Record name | 3-Iodo-N-(phenylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301302680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82082-51-7 |
Source
|
Record name | 3-Iodo-N-(phenylmethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82082-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-N-(phenylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301302680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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